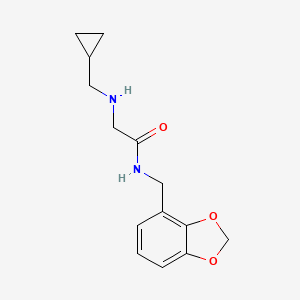![molecular formula C14H22N2O4 B7587347 2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide](/img/structure/B7587347.png)
2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide, also known as TMA-2, is a psychedelic drug that belongs to the phenylethylamine family. TMA-2 is a derivative of amphetamine and has been used in scientific research to study its mechanism of action and physiological effects.
Mécanisme D'action
2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide acts on the central nervous system by binding to serotonin receptors. It has been shown to have a higher affinity for the 5-HT2A receptor subtype, which is involved in regulating mood and perception. 2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide also has some affinity for other serotonin receptor subtypes, such as 5-HT2C and 5-HT1A. The exact mechanism of action of 2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide is not fully understood, but it is thought to involve the activation of intracellular signaling pathways that lead to changes in gene expression and synaptic plasticity.
Biochemical and Physiological Effects:
2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide has been shown to have a variety of biochemical and physiological effects. It can cause changes in perception, mood, and thought processes. 2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and changes in body temperature. Additionally, 2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide has been shown to increase the release of neurotransmitters such as dopamine and serotonin, which may contribute to its psychoactive effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been well-studied in scientific research. 2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide also has a long half-life, which allows for extended experiments. However, 2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide has some limitations for lab experiments. It is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. Additionally, 2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide has psychoactive effects, which may make it difficult to control for confounding variables in experiments.
Orientations Futures
For the study of 2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide include further elucidating its mechanism of action, studying its potential therapeutic applications, and developing new derivatives with improved therapeutic potential.
Méthodes De Synthèse
2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide can be synthesized through multiple methods, including the reaction of 2,4,5-trimethoxybenzaldehyde with nitromethane, followed by reduction with sodium borohydride. Another method involves the reaction of 2,4,5-trimethoxybenzaldehyde with nitroethane, followed by reduction with lithium aluminum hydride. The final product can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide has been used in scientific research to study its effects on the central nervous system. It has been shown to have psychedelic effects similar to other phenylethylamine derivatives, such as mescaline and LSD. 2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide has also been used to study its effects on serotonin receptors, which are involved in regulating mood, appetite, and sleep. Additionally, 2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide has been used to study its potential therapeutic applications, such as its ability to reduce symptoms of depression and anxiety.
Propriétés
IUPAC Name |
2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-14(2,15)13(17)16-8-9-6-11(19-4)12(20-5)7-10(9)18-3/h6-7H,8,15H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAOHGIRHJLRCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC(=C(C=C1OC)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-7H-purin-6-amine](/img/structure/B7587264.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]prop-2-enamide](/img/structure/B7587265.png)
![3-[[[Cyclopropylmethyl(methyl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587267.png)
![2-methyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B7587271.png)



![N-[2-(1-methylimidazol-2-yl)ethyl]hexan-2-amine](/img/structure/B7587300.png)
![2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7587305.png)
![2-Methyl-2-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7587315.png)

![2-Methyl-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-amine](/img/structure/B7587331.png)
![2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile](/img/structure/B7587352.png)
